molecular formula C9H5BrClN B1602643 1-Bromo-4-chloroisoquinoline CAS No. 925890-48-8

1-Bromo-4-chloroisoquinoline

Cat. No.: B1602643
CAS No.: 925890-48-8
M. Wt: 242.5 g/mol
InChI Key: DWURDEVVUPUUPU-UHFFFAOYSA-N
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Description

1-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of isoquinoline, where the hydrogen atoms at positions 1 and 4 are substituted by bromine and chlorine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloroisoquinoline can be synthesized through several methods. One common approach involves the bromination and chlorination of isoquinoline. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

1-Bromo-4-chloroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloroisoquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative or conjugate used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can enhance its utility in cross-coupling reactions and other synthetic applications .

Properties

IUPAC Name

1-bromo-4-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWURDEVVUPUUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590582
Record name 1-Bromo-4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925890-48-8
Record name 1-Bromo-4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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